Product packaging for N,N'-Dimethyldiphenylthiuram disulphide(Cat. No.:CAS No. 10591-84-1)

N,N'-Dimethyldiphenylthiuram disulphide

Cat. No.: B079035
CAS No.: 10591-84-1
M. Wt: 364.6 g/mol
InChI Key: RDQQCSOIXMZZQR-UHFFFAOYSA-N
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Description

N,N'-Dimethyldiphenylthiuram disulphide is a specialized thiuram disulfide derivative of significant interest in polymer science and organic catalysis research. Its primary research application is as an accelerator and sulfur donor in the vulcanization of synthetic rubbers and polymers, where it facilitates the formation of cross-links between polymer chains, thereby enhancing material properties such as tensile strength, elasticity, and thermal stability. The mechanism of action involves the thermal decomposition of the disulfide bond, generating reactive dithiocarbamate radicals that initiate the cross-linking process. Beyond polymer chemistry, this compound serves as a versatile precursor and catalyst in organic synthesis, particularly in reactions involving radical initiation or as a source of the dimethyldithiocarbamate ligand. The presence of phenyl groups, as opposed to the more common methyl or ethyl groups in other thiuram disulfides, influences its solubility, decomposition temperature, and reactivity, offering researchers a tool to fine-tune reaction conditions and material outcomes. Researchers value this compound for investigating structure-activity relationships in vulcanization accelerators and for developing novel synthetic methodologies. It is strictly for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2S4 B079035 N,N'-Dimethyldiphenylthiuram disulphide CAS No. 10591-84-1

Properties

IUPAC Name

[methyl(phenyl)carbamothioyl]sulfanyl N-methyl-N-phenylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S4/c1-17(13-9-5-3-6-10-13)15(19)21-22-16(20)18(2)14-11-7-4-8-12-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQQCSOIXMZZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)SSC(=S)N(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147413
Record name N,N'-Dimethyldiphenylthiuram disulphide
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Molecular Weight

364.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10591-84-1
Record name Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N′-dimethyl-N,N′-diphenyl-
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Record name N,N'-Dimethyldiphenylthiuram disulphide
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Record name N,N'-Dimethyldiphenylthiuram disulphide
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Record name N,N'-dimethyldiphenylthiuram disulphide
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Preparation Methods

Reaction Mechanism and Stoichiometry

The industrial synthesis of N,N'-Dimethyldiphenylthiuram disulphide begins with the reaction of N-methylaniline (C₆H₅NHCH₃) and carbon disulfide (CS₂) in an alkaline aqueous medium. The base (e.g., ammonia or sodium hydroxide) deprotonates N-methylaniline, facilitating nucleophilic attack on CS₂ to form the sodium dithiocarbamate intermediate:

C6H5NHCH3+CS2+NaOHC6H5N(CH3)C(S)SNa+H2O\text{C}6\text{H}5\text{NHCH}3 + \text{CS}2 + \text{NaOH} \rightarrow \text{C}6\text{H}5\text{N(CH}3\text{)C(S)SNa} + \text{H}2\text{O}

Subsequent oxidation of the dithiocarbamate with agents such as hydrogen peroxide (H₂O₂) or chlorine (Cl₂) yields the disulfide via radical coupling:

2 C6H5N(CH3)C(S)SNa+H2O2C16H16N2S4+2 NaOH2\ \text{C}6\text{H}5\text{N(CH}3\text{)C(S)SNa} + \text{H}2\text{O}2 \rightarrow \text{C}{16}\text{H}{16}\text{N}2\text{S}_4 + 2\ \text{NaOH}

Base Selection and Molar Ratios

A 2–2.5-fold molar excess of ammonia relative to N-methylaniline ensures complete deprotonation and minimizes side reactions. Alternative bases like sodium hydroxide require post-reaction neutralization, introducing impurities.

Emulsifier Integration

Nonionic surfactants (e.g., alkylphenol ethoxylates) at 0.1–0.3 wt% of N-methylaniline enhance interfacial contact between organic reactants and the aqueous phase, increasing reaction rates and yield.

Temperature Control

Maintaining temperatures between 15–25°C during both dithiocarbamate formation and oxidation prevents thermal degradation of intermediates and ensures product stability.

Industrial Production Workflow

Stepwise Protocol

  • Dithiocarbamate Formation :

    • N-methylaniline (100 parts by weight), carbon disulfide (5–10 mol% excess), and ammonia (200–250 parts) are mixed in water (150–200 parts) with 0.1–0.3% emulsifier.

    • The exothermic reaction is cooled to 20°C, yielding a sodium dithiocarbamate slurry.

  • Oxidation and Isolation :

    • The slurry is treated with H₂O₂ or Cl₂ at 20°C, converting dithiocarbamate to disulfide.

    • Acidification to pH 6 with dilute HCl precipitates the product, which is filtered, washed, and dried.

Yield and Purity Optimization

ParameterOptimal ValueEffect on Product Quality
CS₂ Excess5–10 mol%Minimizes unreacted N-methylaniline
Oxidation AgentH₂O₂Reduces free sulfur content (<0.5%)
Post-Oxidation pH6.0Prevents disulfide hydrolysis
Drying Temperature40–50°CAvoids thermal decomposition

Table 1 : Key parameters for maximizing yield (92–95%) and purity (melting point 188–190°C).

Comparative Analysis of Oxidizing Agents

Hydrogen Peroxide vs. Chlorine

  • Hydrogen Peroxide : Preferred for environmental and safety reasons, H₂O₂ produces water as a byproduct, simplifying waste management. However, it requires precise stoichiometry to avoid over-oxidation to sulfoxides.

  • Chlorine : While cost-effective, Cl₂ generates HCl, necessitating corrosion-resistant equipment and neutralization steps. Residual chlorine may also contaminate the product.

Alternative Oxidants

Ammonium persulfate [(NH₄)₂S₂O₈] and potassium ferricyanide [K₃Fe(CN)₆] offer higher oxidation potentials but are economically prohibitive for large-scale use.

Challenges and Mitigation Strategies

Impurity Control

  • Free Sulfur : Arises from incomplete oxidation or CS₂ decomposition. Using H₂O₂ and maintaining pH >8 during oxidation reduces sulfur content to <1%.

  • Byproduct Formation : Side reactions like N-methylaniline dimerization are suppressed by emulsifiers, which stabilize the reaction interface.

Scalability Considerations

Industrial reactors employ jacketed vessels with mechanical agitation to manage exothermicity. Continuous-flow systems further enhance throughput but require precise feed rate control .

Chemical Reactions Analysis

Types of Reactions

N,N'-Dimethyldiphenylthiuram disulphide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rubber Industry

N,N'-Dimethyldiphenylthiuram disulphide is primarily used as an accelerator in the rubber industry . Its ability to promote cross-linking during the vulcanization process enhances the mechanical properties and durability of rubber products. Key applications include:

  • Cable Sheathing : Improves insulation properties.
  • Food-Contact Materials : Ensures safety and compliance with health regulations.
  • Surgical Goods : Provides biocompatibility.
  • Dipped Goods : Enhances performance in protective coatings.

The compound's unique structure, featuring dual methyl substitutions on nitrogen atoms, contributes to its effectiveness as a rubber accelerator, making it more soluble and reactive compared to other thiuram compounds .

Biological Applications

Research into the biological activities of this compound has revealed potential applications in medicine and agriculture:

  • Antimicrobial Properties : Studies indicate that it may inhibit the growth of various fungal species, suggesting its utility as an antifungal agent in agricultural applications.
  • Cytotoxic Effects : Preliminary research shows potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms and therapeutic potential .

Mechanism of Action

The mechanism of action of bis(methylphenylthiocarbamoyl)disulfide involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive proteins. This compound can also interact with thiol groups in proteins, affecting their function and stability .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiuram Disulfides

Compound Name Substituents Molecular Formula CAS Number Key Applications Source
N,N'-Dimethyldiphenylthiuram disulphide Methyl (N), Phenyl (N') C₁₆H₁₆N₂S₄ 10591-84-1 Rubber vulcanization, pyroptosis inhibition
Tetraethylthiuram disulfide (C-23) Ethyl (all N positions) C₁₀H₂₀N₂S₄ 97-77-8 Rubber accelerator, alcohol deterrent
Tetramethylthiuram disulfide (C-23A1) Methyl (all N positions) C₆H₁₂N₂S₄ 137-26-8 Fungicide, rubber vulcanization
Tetraphenylthiuram disulfide (C-23A5) Phenyl (all N positions) C₂₆H₂₀N₂S₄ 41365-24-6 Specialty chemical research
Tetrabutylthiuram disulfide (C-23A3) Butyl (all N positions) C₁₈H₃₆N₂S₄ 1634-02-2 Polymer stabilization

Substituent Effects on Physical Properties

  • Melting Points :
    • Methyl/Phenyl substituents (this compound): 180°C.
    • All-Methyl substituents (Tetramethylthiuram disulfide): 146–148°C.
    • All-Phenyl substituents (Tetraphenylthiuram disulfide): Higher melting point (>250°C) due to aromatic rigidity.
    • All-Ethyl substituents (Tetraethylthiuram disulfide): 70°C.

Insight : Bulky substituents (e.g., phenyl) increase thermal stability, while alkyl groups reduce melting points.

Biochemical Activity

In pyroptosis inhibition studies, This compound (C-23A6) demonstrated moderate efficacy compared to analogues:

  • Tetramethylthiuram disulfide (C-23A1) showed lower activity due to smaller substituents reducing target binding.
  • Tetraphenylthiuram disulfide (C-23A5) exhibited reduced solubility in aqueous media, limiting its applicability.

Key Research Findings

  • Gasdermin D Inhibition : Thiuram disulfides with mixed alkyl/aryl substituents (e.g., methyl and phenyl) balance solubility and inhibitory potency in cellular assays.
  • Sulfur Reactivity : The disulfide bond in this compound is critical for its redox activity, enabling sulfur-sulfur bond cleavage under vulcanization conditions.

Biological Activity

N,N'-Dimethyldiphenylthiuram disulphide (DMDS) is a compound primarily used in the rubber industry as a vulcanization accelerator. However, its biological activities extend beyond industrial applications, showing potential effects in various biological systems. This article examines the biological activity of DMDS, including its mechanisms of action, toxicity, and therapeutic potential.

  • Chemical Formula : C16H16N2S4
  • Molecular Weight : 368.54 g/mol
  • CAS Number : 10591-84-1

DMDS exhibits several biological activities, primarily through its interactions with cellular components:

  • Antioxidant Activity : DMDS has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress in various cell types. The compound can scavenge free radicals and reduce lipid peroxidation, thereby protecting cellular integrity.
  • Inhibition of Pyroptosis : Recent studies have indicated that DMDS can inhibit pyroptosis, a form of programmed cell death associated with inflammation. It appears to do this by covalently modifying specific cysteine residues in proteins such as GSDMD (Gasdermin D), which is crucial for pore formation during pyroptosis .
  • Impact on Enzymatic Activity : DMDS has been reported to inhibit certain enzymes, including caspases, which are involved in apoptosis and inflammation. This inhibition can alter cellular responses to stress and injury .

Toxicological Profile

The safety profile of DMDS has been evaluated in various studies:

  • Acute Toxicity : Animal studies have demonstrated that DMDS exhibits low acute toxicity when administered orally or dermally. The LD50 values suggest that it is relatively safe at low concentrations but can be harmful at higher doses.
  • Repeated Dose Toxicity : In repeated dose studies, DMDS showed no significant adverse effects at lower doses but did exhibit some toxicity at higher concentrations (1000 mg/kg/day) over prolonged exposure periods .

Case Studies and Research Findings

Several research studies have explored the biological effects of DMDS:

  • In Vitro Studies : Research has shown that DMDS can significantly reduce IL-1β secretion in THP-1 cells exposed to nigericin, a known inducer of pyroptosis. This suggests a potential role for DMDS in modulating inflammatory responses .
  • Animal Models : In rodent models, DMDS administration demonstrated protective effects against chemically induced liver damage, indicating its potential as a hepatoprotective agent. The mechanism appears to involve modulation of oxidative stress pathways .
  • Mutagenicity Studies : Investigations into the mutagenic potential of DMDS revealed that while it does not exhibit strong mutagenic properties on its own, it can interact with other compounds in rubber products to produce mutagenic metabolites .

Comparative Biological Activity Table

Biological ActivityMechanismReference
Antioxidant EffectsScavenging free radicals
Pyroptosis InhibitionModification of GSDMD cysteine residues
Enzyme InhibitionInhibition of caspases
Hepatoprotective EffectsModulation of oxidative stress
MutagenicityInteraction with rubber additives

Q & A

Basic: What are the standard synthetic routes for N,N'-Dimethyldiphenylthiuram disulphide, and what reagents are critical for optimizing yield?

The compound is synthesized via thiocarbamylation/chlorosulfurization, combining N-methylaniline, carbon disulfide, and sulfur monochloride. Key parameters include maintaining a temperature range of 20–40°C during reagent addition to prevent side reactions. Excess carbon disulfide improves thiocarbamate intermediate formation, while controlled addition of sulfur monochloride ensures disulfide bond formation. Post-synthesis purification via recrystallization (e.g., using ethanol) enhances purity (>99%) .

Basic: What role does this compound play in rubber vulcanization?

It acts as a secondary accelerator, synergizing with primary accelerators like thiazoles to enhance crosslinking efficiency. Its disulfide bonds decompose at vulcanization temperatures (~150°C), releasing reactive sulfur radicals that initiate polymer crosslinking. Studies recommend a dosage of 0.5–1.5 phr (parts per hundred rubber) to balance scorch safety and cure rate .

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Discrepancies in decomposition temperatures (e.g., 255.6°C flash point vs. 499.1°C boiling point) arise from differing analytical methods. Thermogravimetric analysis (TGA) under nitrogen at 10°C/min provides reproducible decomposition profiles. Cross-validate using differential scanning calorimetry (DSC) to detect exothermic/endothermic events, ensuring inert atmospheres to prevent oxidation artifacts .

Advanced: What advanced analytical techniques are recommended for quantifying trace amounts in complex matrices like rubber?

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with a C18 column and methanol/water mobile phase achieves detection limits of 0.002 mg/L. Optimize extraction using methanol ultrasonication (30 min, 40°C) followed by centrifugation (10,000 rpm, 10 min). Internal standards (e.g., deuterated analogs) mitigate matrix effects .

Basic: What are the critical physical-chemical properties influencing its experimental handling?

Key properties include density (1.403 g/cm³), low water solubility, and high lipophilicity (logP ~4.2). Storage under nitrogen at 4°C prevents degradation. Use amber glass vials to avoid photolytic cleavage of disulfide bonds. Steam pressure (4.28×10⁻¹⁰ mmHg at 25°C) indicates low volatility, reducing inhalation risks .

Advanced: How does its mechanism in vulcanization differ under varying oxygen concentrations?

Under anaerobic conditions, the disulfide bond cleaves homolytically, generating methylphenyl dithiocarbamyl radicals that abstract hydrogen from rubber chains. In oxygen-rich environments, competing oxidation forms sulfonic acid derivatives, reducing crosslinking efficiency. Monitor oxygen levels via inline sensors during curing to optimize network density .

Advanced: What regulatory considerations apply to its use in EU research laboratories?

Under REACH, it is registered with ECHA (EC 234-196-6) with an annual tonnage of 1–10 metric tons. Compliance requires safety data sheets (SDS) aligned with CLP regulations, emphasizing skin sensitization (H317) and aquatic toxicity (H411) hazards. Researchers must document waste disposal via incineration with alkaline scrubbers .

Basic: What spectroscopic signatures distinguish this compound from analogs?

FT-IR shows strong absorbance at 1265 cm⁻¹ (C=S stretch) and 1080 cm⁻¹ (S-S stretch). ¹H NMR in CDCl₃ resolves methyl groups as singlets at δ 2.35 ppm and aromatic protons as multiplets (δ 7.2–7.5 ppm). High-resolution MS (ESI+) confirms the molecular ion [M+H]⁺ at m/z 365.541 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-Dimethyldiphenylthiuram disulphide
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N,N'-Dimethyldiphenylthiuram disulphide

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